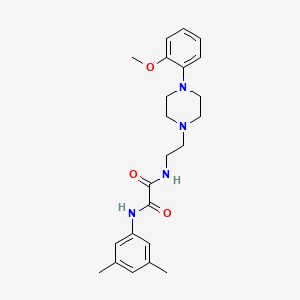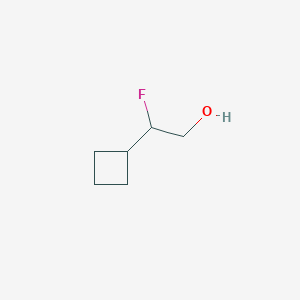
2-Cyclobutyl-2-fluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-2-fluoroethan-1-ol is a chemical compound with the molecular formula C6H11FO . It has a molecular weight of 118.15 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11FO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4H2 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 118.15 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Photophysical Properties and Applications in OLEDs
Research has indicated that three-coordinate organoboron compounds, known for their electron-accepting capabilities, can be utilized in materials chemistry for applications such as nonlinear optical materials, chemical sensors, and organic light-emitting diodes (OLEDs). These compounds exhibit large electronic dipoles, promoting donor-acceptor charge-transfer upon light excitation. Consequently, donor-acceptor triarylboranes have been developed as efficient blue emitters for OLEDs, highlighting the potential for compounds like 2-Cyclobutyl-2-fluoroethan-1-ol in optoelectronic materials (Hudson & Wang, 2009).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of fluorinated cyclobutanes have been explored, demonstrating their potential in producing new mono- or di-substituted cycloolefins. These reactions often result in the formation of spirocyclic compounds, indicating the versatility of fluorinated cyclobutanes in organic synthesis (Mir & Shreeve, 1994).
Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds
Fluoromethyl groups, including CF3 and CF2H, are significant in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation, through visible-light-induced single-electron-transfer processes. This research underlines the importance of designing appropriate reaction systems for efficient and selective radical fluoromethylation, a process potentially applicable to compounds like this compound (Koike & Akita, 2016).
Application in Oligonucleotide Therapeutics
Oligonucleotides (ONs) have a broad spectrum of applications in interfering with biomolecules across the central dogma. The development of antisense and splice-switching ONs, as well as short interfering RNA drugs, exemplifies the crucial role of synthetic nucleic acid chemistry in drug development. The modifications often include phosphorothioate linkages and various 2'-substitutions, highlighting the potential use of fluorinated compounds in enhancing the bioavailability and stability of therapeutic ONs (Smith & Zain, 2019).
Safety and Hazards
The safety information for 2-Cyclobutyl-2-fluoroethan-1-ol indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H227, H315, H319, H335, which indicate that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Mode of Action
The mode of action of 2-Cyclobutyl-2-fluoroethan-1-ol is currently unknown due to the lack of scientific studies on this specific compound . It’s possible that the compound interacts with its targets in a way that alters their function, but more research is needed to confirm this and to understand the specifics of these interactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body.
Propiedades
IUPAC Name |
2-cyclobutyl-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTXZSFKKWPQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)
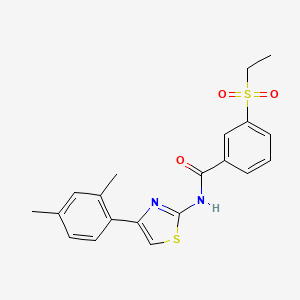
![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)
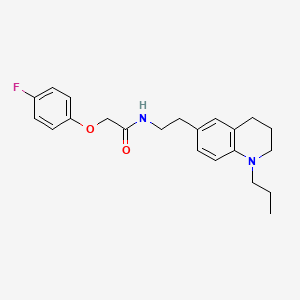
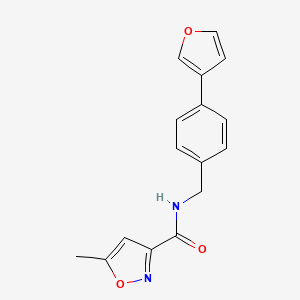
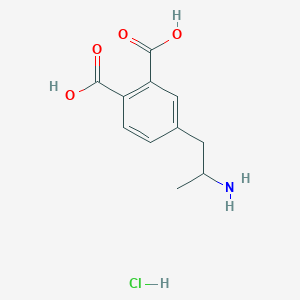
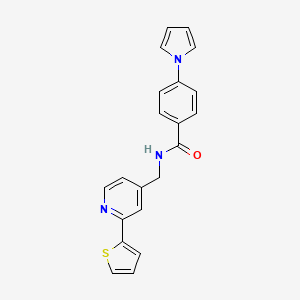
![2-hydroxy-8-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2920588.png)
![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)
![2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2920596.png)
